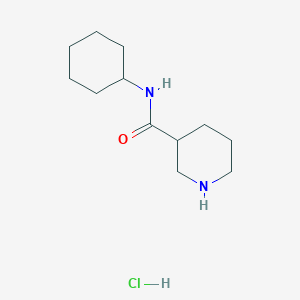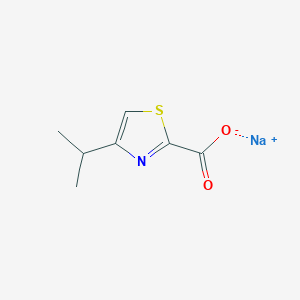![molecular formula C9H5Cl2F3N4 B1519588 1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole CAS No. 1094642-43-9](/img/structure/B1519588.png)
1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Overview
Description
This compound is a tetrazole derivative, which is a class of compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and are used in various applications such as pharmaceuticals, agrochemicals, and explosives .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition reaction involving an azide and a nitrile . The chloromethyl and trifluoromethyl groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrazole ring, with the phenyl ring and the chloromethyl group attached to different carbon atoms of the tetrazole. The trifluoromethyl group would be attached to the phenyl ring .Chemical Reactions Analysis
As a tetrazole derivative, this compound could participate in various reactions. The tetrazole ring itself is relatively stable but can act as a bioisostere for the carboxylic acid group in biological systems . The chloromethyl group could potentially be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could make the compound more polar, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Green Synthesis of Antibacterially Active Compounds
A study by Nasrollahzadeh et al. (2018) presented a novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquid catalyst based on 5-phenyl-1H-tetrazole for synthesizing 1-carbamoyl-1-phenylureas with high yields in water. This environmentally friendly synthesis process demonstrates the compound's application in producing antibacterially active compounds through an efficient, one-pot procedure, highlighting its significance in green chemistry and potential in synthesizing bioactive molecules Nasrollahzadeh, Issaabadi, & Sajadi, 2018.
Synthesis of Difluoromethylene-containing Compounds
Yang et al. (2007) reported on the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans, by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds. This process showcases the compound's utility in creating structurally diverse and functionally rich molecules, potentially useful in material science and organic synthesis Yang et al., 2007.
Catalytic Applications and Structural Studies
Further research includes the synthesis and structural characterization of complexes with potential catalytic applications, as seen in the work by Das, Singh, and Singh (2010), who synthesized complexes of 1-(Phenylselenomethyl)-1H-benzotriazole and 1-(4-methoxyphenyltelluromethyl)-1H-benzotriazole with Pd(II) and Ru(II). These complexes were explored for their efficiency in catalytic oxidation of alcohols and C–C coupling reactions, revealing the compound's versatility in catalysis and its role in developing new catalytic materials Das, Singh, & Singh, 2010.
Fluorescent Probes for Bioimaging
Chang et al. (2019) developed novel fluorescent probes derived from the compound for the sequential detection of Cu2+ and citrate anion, demonstrating its application in living cell imaging. This research highlights the compound's potential in bioanalytical chemistry for designing sensitive and selective fluorescent probes for biological and environmental monitoring Chang et al., 2019.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1-[4-chloro-2-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N4/c10-4-8-15-16-17-18(8)7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVLKCUJUVZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



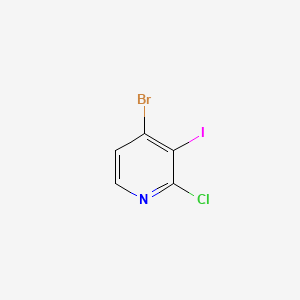
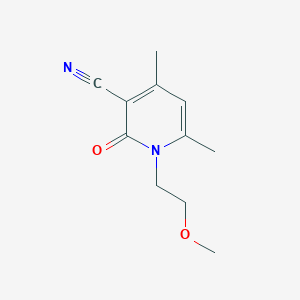
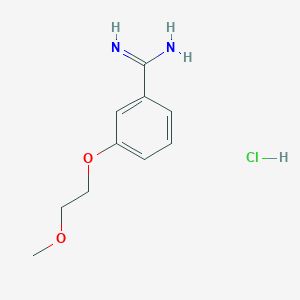

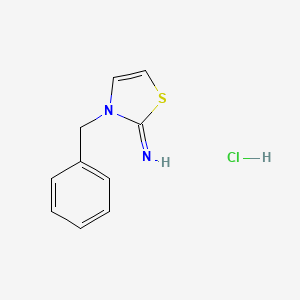
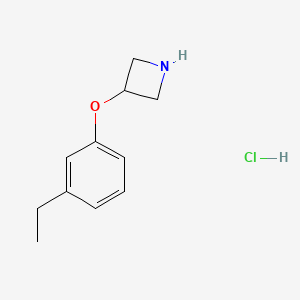

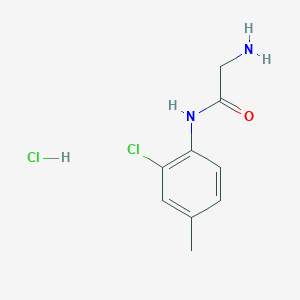

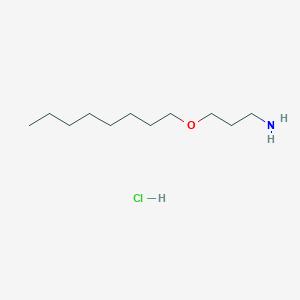
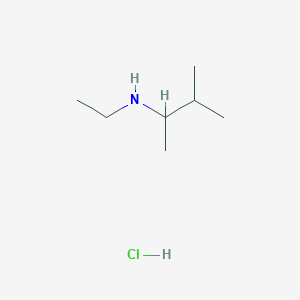
![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
